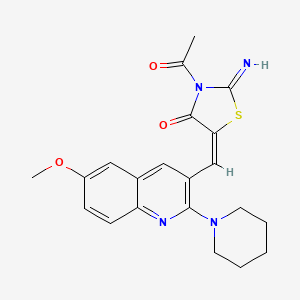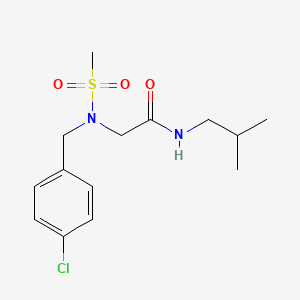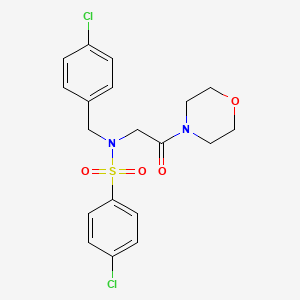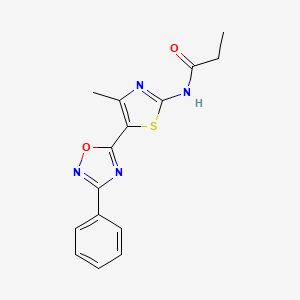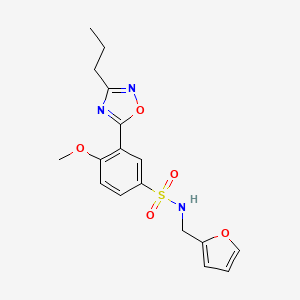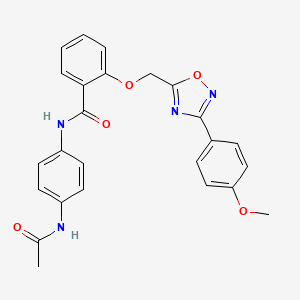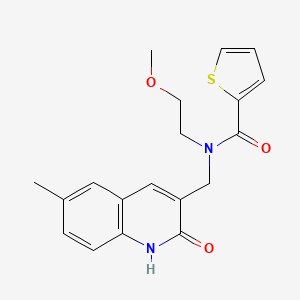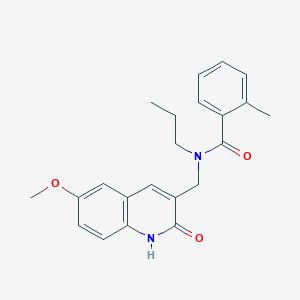
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, also known as VU0650786, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide varies depending on the application. In neuroscience, this compound acts as a positive allosteric modulator of the mGluR4 receptor, which enhances the activity of the receptor and results in the inhibition of neurotransmitter release. This effect has been shown to have therapeutic potential in various neurological disorders.
In cancer research, this compound acts as an inhibitor of the protein kinase CK2, which results in the induction of apoptosis in cancer cells and the inhibition of tumor growth. This effect has been shown to have potential as a therapeutic strategy for various types of cancer.
In infectious diseases, this compound acts as an inhibitor of the viral protein VP35, which is essential for the replication of the Ebola virus. Inhibition of VP35 using this compound results in the reduction of viral replication and improved survival in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In neuroscience, this compound has been shown to enhance the activity of the mGluR4 receptor, which results in the inhibition of neurotransmitter release. This effect has been shown to have potential therapeutic applications in various neurological disorders.
In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This effect has been attributed to the inhibition of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation and survival.
In infectious diseases, this compound has been shown to inhibit the replication of the Ebola virus by inhibiting the activity of the viral protein VP35. This effect has been shown to have potential as an antiviral strategy against the Ebola virus.
实验室实验的优点和局限性
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in lab experiments include its high potency and specificity for its target receptors or enzymes. This compound has been shown to have therapeutic potential in various fields such as neuroscience, cancer research, and infectious diseases. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
List of
未来方向
1. Investigate the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide as a therapeutic agent for other neurological disorders besides Parkinson's disease and anxiety disorders.
2. Explore the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer.
3. Investigate the potential of this compound as an antiviral agent against other viral infections besides the Ebola virus.
4. Investigate the potential of this compound as a therapeutic agent for other types of cancer besides breast cancer and prostate cancer.
5. Investigate the potential of this compound as a therapeutic agent for other infectious diseases besides Ebola.
6. Investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
7. Develop new synthetic routes for the production of this compound with improved yields and purity.
8. Investigate the potential of this compound as a tool for studying the role of the mGluR4 receptor in various neurological disorders.
9. Investigate the potential of this compound as a tool for studying the role of CK2 in various cellular processes besides cell proliferation and survival.
10. Investigate the potential of this compound as a tool for studying the replication of other viruses besides Ebola.
合成方法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with 2-methyl-N-propylbenzamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and results in the formation of the desired product. The purity of the compound is then confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders such as Parkinson's disease and anxiety disorders.
In cancer research, this compound has been investigated for its ability to inhibit the activity of the protein kinase CK2. This enzyme is involved in the regulation of various cellular processes such as cell proliferation and survival and has been shown to be overexpressed in various types of cancer. Inhibition of CK2 activity using this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
In infectious diseases, this compound has been studied for its potential as an antiviral agent against the Ebola virus. This compound has been shown to inhibit the activity of the viral protein VP35, which is essential for the replication of the virus. Inhibition of VP35 using this compound has been shown to reduce viral replication and improve survival in animal models.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-11-24(22(26)19-8-6-5-7-15(19)2)14-17-12-16-13-18(27-3)9-10-20(16)23-21(17)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQROZIJFDKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)

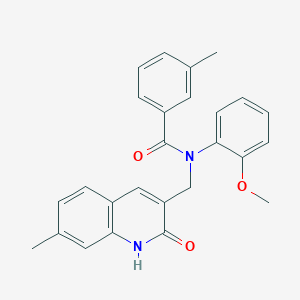
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
